
1,4-Diiodo-2-ethoxy-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diiodo-2-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7FI2O It is a derivative of benzene, where the benzene ring is substituted with two iodine atoms, one ethoxy group, and one fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diiodo-2-ethoxy-5-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethoxy-5-fluorobenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product to meet the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diiodo-2-ethoxy-5-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 1,4-difluoro-2-ethoxybenzene.
Applications De Recherche Scientifique
1,4-Diiodo-2-ethoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Diiodo-2-ethoxy-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The iodine atoms can participate in halogen bonding, while the ethoxy and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diiodo-2-fluorobenzene: Similar structure but lacks the ethoxy group.
1,4-Diiodo-2-ethoxybenzene: Similar structure but lacks the fluorine atom.
1,4-Diiodo-2-ethoxy-5-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1,4-Diiodo-2-ethoxy-5-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H7FI2O |
|---|---|
Poids moléculaire |
391.95 g/mol |
Nom IUPAC |
1-ethoxy-4-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C8H7FI2O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
Clé InChI |
FGOSEVDNBCHUSP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1I)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


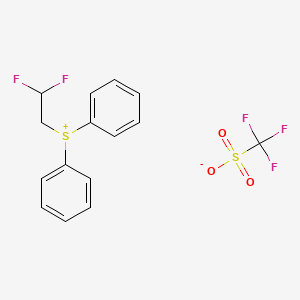

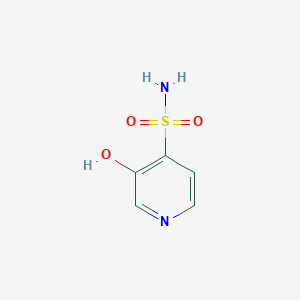
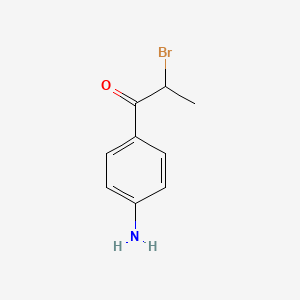
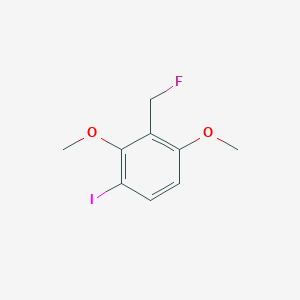
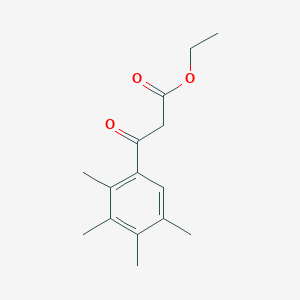
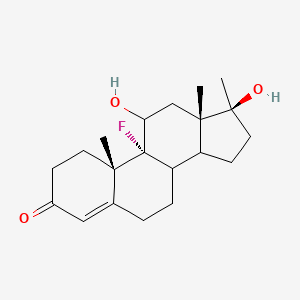
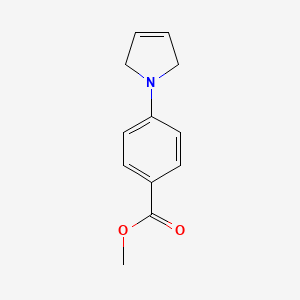
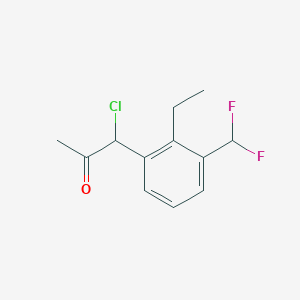
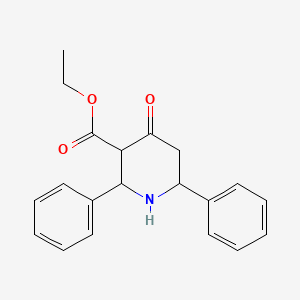
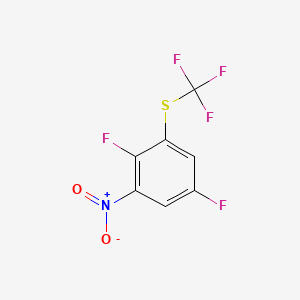
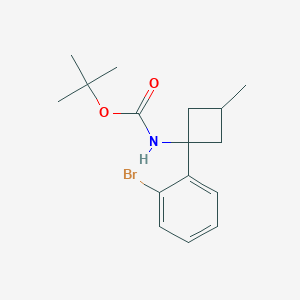
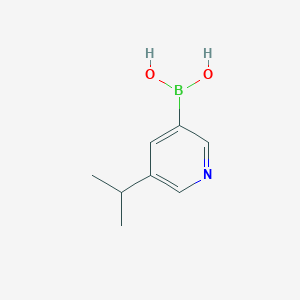
![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B14059306.png)
